molecular formula C10H22KO B1613487 (1,5-Dimethyl-1-ethylhexyloxy) potassium CAS No. 263148-42-1

(1,5-Dimethyl-1-ethylhexyloxy) potassium

Cat. No.: B1613487
CAS No.: 263148-42-1
M. Wt: 197.38 g/mol
InChI Key: UVMCOHMRQYTDSD-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1-ethylhexyloxy) potassium: is an organic potassium compound known for its unique properties.

Preparation Methods

The synthesis of (1,5-Dimethyl-1-ethylhexyloxy) potassium involves the reaction of potassium metal with the corresponding alcohol, (1,5-Dimethyl-1-ethylhexyloxy) alcohol, under an inert atmosphere. The reaction typically requires anhydrous conditions to prevent the formation of potassium hydroxide. The general reaction can be represented as follows:

(1,5-Dimethyl-1-ethylhexyloxy) alcohol+K(1,5-Dimethyl-1-ethylhexyloxy) potassium+H2\text{(1,5-Dimethyl-1-ethylhexyloxy) alcohol} + \text{K} \rightarrow \text{this compound} + \text{H}_2 (1,5-Dimethyl-1-ethylhexyloxy) alcohol+K→(1,5-Dimethyl-1-ethylhexyloxy) potassium+H2​

Chemical Reactions Analysis

(1,5-Dimethyl-1-ethylhexyloxy) potassium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Elimination Reactions: It can facilitate the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the formation of polymers from monomers.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific substrates and reaction conditions employed.

Scientific Research Applications

(1,5-Dimethyl-1-ethylhexyloxy) potassium has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Polymerization: It is employed in the polymerization of monomers to form polymers with specific properties.

    Biological Research: Preliminary studies suggest potential analgesic and anti-inflammatory effects, indicating possible applications in medicine.

Mechanism of Action

The mechanism by which (1,5-Dimethyl-1-ethylhexyloxy) potassium exerts its effects involves its role as a nucleophile and base in chemical reactions. It can deprotonate acidic protons, facilitating various organic transformations. In biological systems, its potential analgesic and anti-inflammatory effects may be mediated through interactions with specific molecular targets and pathways, although detailed mechanisms are not yet fully understood.

Comparison with Similar Compounds

(1,5-Dimethyl-1-ethylhexyloxy) potassium is unique due to its bulky alkoxide ligand, which imparts specific reactivity and selectivity in chemical reactions. Similar compounds include:

    Potassium tert-butoxide: Another potassium alkoxide with a bulky ligand, commonly used in organic synthesis.

    Potassium methoxide: A simpler potassium alkoxide used in various organic reactions.

    Potassium ethoxide: Similar to potassium methoxide but with an ethyl group, used in organic synthesis.

These compounds share some reactivity with this compound but differ in their steric and electronic properties, leading to variations in their applications and effectiveness.

Properties

CAS No.

263148-42-1

Molecular Formula

C10H22KO

Molecular Weight

197.38 g/mol

IUPAC Name

potassium;3,7-dimethyloctan-3-olate

InChI

InChI=1S/C10H22O.K/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3;

InChI Key

UVMCOHMRQYTDSD-UHFFFAOYSA-N

SMILES

CCC(C)(CCCC(C)C)[O-].[K+]

Canonical SMILES

CCC(C)(CCCC(C)C)O.[K]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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